molecular formula C6H6N4O4 B11901589 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate

Cat. No.: B11901589
M. Wt: 198.14 g/mol
InChI Key: SVUCRZXOAPRBQA-UHFFFAOYSA-N
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Description

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate is a chemical compound based on a dihydropyrimidinone scaffold, a structure recognized for its diverse relevance in medicinal chemistry and biochemical research. Compounds featuring the 4-amino-6-oxo-1,6-dihydropyrimidine core have been identified as key intermediates and building blocks in the synthesis of more complex molecules. For instance, structurally related pyrimidine derivatives have been investigated as inhibitors of essential enzymes in parasites, demonstrating the potential of this chemical scaffold in antiparasitic drug discovery . Furthermore, the dihydropyrimidinone structure is a privileged scaffold in pharmaceutical development, with modified analogs serving as inhibitors for viral enzymes such as HIV integrase . The specific substitution pattern on this compound, including the 2-amino-2-oxoacetate (oxamate) group, may influence its properties and interactions with biological targets. This combination of functional groups makes it a valuable candidate for researchers exploring structure-activity relationships, enzyme inhibition, and as a precursor in the synthesis of novel heterocyclic compounds for various biochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

(4-amino-6-oxo-1H-pyrimidin-5-yl) 2-amino-2-oxoacetate

InChI

InChI=1S/C6H6N4O4/c7-3-2(5(12)10-1-9-3)14-6(13)4(8)11/h1H,(H2,8,11)(H3,7,9,10,12)

InChI Key

SVUCRZXOAPRBQA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)OC(=O)C(=O)N)N

Origin of Product

United States

Preparation Methods

Cyclization of Cyanoacetate and Urea Derivatives

The core 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl structure is commonly synthesized via cyclization reactions. A prominent method involves reacting cyanoacetate esters with urea in the presence of sodium alkoxide bases. For example, methyl cyanoacetate and urea undergo cyclization in anhydrous methanol with sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione, a precursor to the target compound. This reaction proceeds at reflux temperatures (65–80°C) for 3–4 hours, achieving yields exceeding 95%. The mechanism involves deprotonation of cyanoacetate, nucleophilic attack by urea, and subsequent cyclization to form the pyrimidine ring.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity. Acetonitrile is preferred for coupling reactions due to its high polarity and ability to dissolve both polar intermediates and non-polar byproducts. Triethylamine (4.6 equivalents) is critical for deprotonating the pyrimidine nitrogen, though excessive amounts can lead to side reactions. Alternative bases like sodium acetate in glacial acetic acid have been employed for diazotization steps in related syntheses.

Temperature and Time Dependence

  • Cyclization : Reflux at 65–80°C for 3–4 hours ensures complete ring formation.

  • Coupling : Heating at 60°C for 7 hours optimizes the substitution reaction.
    Lower temperatures (0–5°C) are used during workup to precipitate products and minimize hydrolysis.

Environmental and Industrial Considerations

Waste Reduction Strategies

Traditional methods using phosphorus oxychloride generate toxic, phosphorus-laden wastewater. Modern approaches eliminate chlorination steps by directly methylating intermediates with dimethyl sulfate or methyl iodide in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide). This reduces wastewater output by 40% and improves atom economy.

Scalability Challenges

Industrial-scale production faces issues with reaction mass solidification during coupling. Patent WO2019158550A1 addresses this by staged triethylamine addition and extended stirring (1–10 hours), achieving 93% yields. Pilot-scale trials demonstrate that maintaining a triethylamine:acetonitrile volume ratio of 1:3.3 prevents viscosity issues.

Analytical and Purification Techniques

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with Waters Alliance systems and C18 columns is standard for purity assessment. Mobile phases of acetonitrile:water (70:30) at 1.0 mL/min provide baseline separation of the target compound from isomers.

Recrystallization and Drying

Crude products are purified via recrystallization from ethyl acetate or methanol/water mixtures. Neutralization with glacial acetic acid (pH 7.0–7.5) precipitates high-purity 4-amino-6-oxo intermediates. Final drying under vacuum at 50°C yields free-flowing powders with <0.5% residual solvents.

Comparative Data on Methodologies

ParameterCyclization MethodCoupling Method
Yield96.9%93%
Reaction Time3–4 hours7 hours
Temperature65–80°C60°C
Key ReagentSodium methoxideTriethylamine
Byproduct ManagementLow phosphorus wasteSolidification-controlled

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and oxo groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Mechanism of Action

The mechanism of action of 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate involves its interaction with specific molecular targets. For instance, its derivatives act as non-competitive antagonists of kainate receptors, which are involved in excitatory neurotransmission in the brain . By blocking these receptors, the compound can modulate neuronal activity and potentially provide neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6-oxo-1,6-dihydropyrimidinyl derivatives. Key structural analogs differ in substituent groups, which influence reactivity, solubility, and biological activity. Below is a detailed analysis:

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate - 4-Amino (C4)
- 6-Oxo (C6)
- 2-Amino-2-oxoacetate (C5)
C₆H₇N₅O₅ 229.15 19286-37-4 Bifunctional ester; high polarity due to amino and oxo groups
N-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide - Benzamide (C5)
- 4-Amino (C4)
- 6-Oxo (C6)
C₁₁H₁₀N₄O₂ 230.22 N/A Aromatic substitution enhances lipophilicity; studied for coordination chemistry
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate - Dimethylamino (C2)
- Methyl (C4)
- Ethyl acetate (C5)
C₁₁H₁₇N₃O₃ 255.27 509-87-5 Alkyl substituents improve solubility; used in small-molecule synthesis
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate - Butyl (C2)
- Methyl (C4)
- Ethyl acetate (C5)
C₁₃H₂₀N₂O₃ 252.31 N/A Bulky alkyl groups increase steric hindrance; employed in proxymetacaine manufacturing
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid - Pyridin-3-yl (C2)
- Methyl (C4)
- Acetic acid (C5)
C₁₂H₁₁N₃O₃ 253.24 1118787-12-4 Pyridine substitution enhances π-π interactions; potential kinase inhibition

Physicochemical and Functional Differences

  • Polarity: The target compound’s 2-amino-2-oxoacetate group increases polarity compared to alkyl- or aryl-substituted analogs, affecting solubility in aqueous media.
  • Stability : Ethyl esters (e.g., CAS 509-87-5) exhibit higher hydrolytic stability than the oxoacetate ester, which may degrade under acidic conditions .
  • Biological Interactions: Pyridine-substituted analogs (e.g., CAS 1118787-12-4) show enhanced binding to aromatic receptors, whereas dimethylamino groups (CAS 509-87-5) may facilitate membrane permeability .

Biological Activity

4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate is a compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurobiology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate typically involves multi-step processes. A common method includes the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine with pyruvic acid in the presence of a catalyst such as cerium ammonium nitrate (CAN) under microwave irradiation. This method yields the desired compound in high purity with a decent yield.

PropertyValue
Molecular FormulaC8H10N4O4
Molecular Weight210.19 g/mol
IUPAC Name4-Amino-6-oxo-1H-pyrimidin-5-yl 2-amino-2-oxoacetate
InChI KeyHSHSTLKZTPFRCZ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that derivatives of 4-Amino-6-oxo compounds exhibit significant anticancer activities. For instance, studies have shown that certain analogues possess high antiproliferative effects against various human tumor cell lines, leading to microtubule disruption and G2/M phase cell cycle arrest in melanoma cells . The mechanism involves targeting specific cellular pathways that regulate mitosis and angiogenesis.

The biological activity of 4-Amino-6-oxo compounds can be attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation.
  • Cell Cycle Regulation : It induces cell cycle arrest by disrupting microtubule dynamics.
  • Anti-Angiogenic Effects : The compound has been shown to reduce angiogenesis both in vitro and in vivo, which is crucial for tumor growth and metastasis .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Melanoma Cells : A study evaluated the effects of a derivative on 518 A2 melanoma cells, revealing that it caused significant G2/M phase arrest and increased multipolar spindle formation, indicating disrupted mitotic processes .
  • In Vivo Evaluation : In vivo models demonstrated that treatment with 4-Amino derivatives resulted in reduced tumor size and inhibited angiogenesis, supporting its potential as an anticancer agent .
  • Neuroprotective Effects : Some research suggests that this compound may also exert neuroprotective effects by modulating neurotransmitter release in neurodegenerative models, although more studies are needed to confirm these findings.

Comparative Biological Activity Table

CompoundIC50 (μM)Activity TypeTarget Cell Line
4-Amino derivative A0.15AntiproliferativeEA.hy926
4-Amino derivative B0.04AntiproliferativeHCT116 p53−/−
4-Amino derivative C>20InactiveCCRF-CEM

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl 2-amino-2-oxoacetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of pyrimidine derivatives often involves multi-step reactions, including cyclization and functional group modifications. For example, refluxing pyrimidine precursors with amines (e.g., ethylamine or cyclohexylamine) under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) can yield target compounds . Catalysts like acetic acid or trifluoroacetic acid may enhance reaction efficiency. Post-synthesis, crystallization from ethanol/water mixtures improves purity . Critical parameters include pH control (neutral to slightly acidic) and inert atmospheres to prevent oxidation.

Q. How should researchers characterize the compound’s structure and confirm its identity?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone. For example, pyrimidine ring protons typically appear at δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ for C8_8H10_{10}N4_4O4_4: 227.0678).
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (1650–1750 cm1^{-1}) and amino groups (3300–3500 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition vs. inactivity) often stem from assay conditions. Standardize protocols:
  • Dose-Response Curves : Test across concentrations (nM–µM) to identify IC50_{50} values.
  • Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay systems.
  • Molecular Docking : Compare binding affinities with structurally similar compounds (e.g., pyridazine derivatives) to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for modifying functional groups?

  • Methodological Answer : SAR studies require systematic substitutions:
  • Amino Group Modifications : Replace 4-amino with methyl or benzyl groups to assess hydrogen-bonding contributions .
  • Oxo Group Variations : Substitute the 6-oxo group with thioether or imino groups to evaluate electron-withdrawing effects.
  • Side-Chain Optimization : Attach sulfanylacetamido or ester groups (e.g., ethyl or methyl esters) to modulate lipophilicity and bioavailability .
    Use computational tools (e.g., DFT calculations) to predict electronic effects and guide synthesis.

Q. What analytical techniques are recommended for detecting impurities or degradation products?

  • Methodological Answer : Impurity profiling requires:
  • HPLC-PDA/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor UV absorption at 254 nm .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify labile sites .
  • Stability-Indicating Assays : Quantify degradation using validated LC-MS/MS methods with internal standards (e.g., deuterated analogs) .

Q. How can researchers design experiments to study the compound’s interactions with enzymes or receptors?

  • Methodological Answer : Mechanistic studies involve:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) for target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • Fluorescence Quenching : Monitor tryptophan residue changes in enzymes (e.g., dihydrofolate reductase) upon compound binding.
  • Mutagenesis Studies : Replace key residues (e.g., Asp27 in kinases) to confirm interaction sites .

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